molecular formula C17H19NO4S B6379235 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol CAS No. 1261926-08-2

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379235
CAS No.: 1261926-08-2
M. Wt: 333.4 g/mol
InChI Key: BJJGNZFHXUEIFD-UHFFFAOYSA-N
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Description

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol is an organic compound that features a phenolic group, a formyl group, and a t-butylsulfamoyl group attached to a benzene ring

Properties

IUPAC Name

N-tert-butyl-3-(3-formyl-2-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)14-8-4-6-12(10-14)15-9-5-7-13(11-19)16(15)20/h4-11,18,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJGNZFHXUEIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenolic Core: The phenolic core can be synthesized through a Friedel-Crafts acylation reaction, where phenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the phenolic compound reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the t-Butylsulfamoyl Group: The t-butylsulfamoyl group can be introduced through a sulfonamide formation reaction, where the phenolic compound reacts with t-butylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 6-(3-t-Butylsulfamoylphenyl)-2-carboxyphenol.

    Reduction: 6-(3-t-Butylsulfamoylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-t-Butylsulfamoylphenyl)-2-hydroxymethylphenol: Similar structure but with a hydroxymethyl group instead of a formyl group.

    6-(3-t-Butylsulfamoylphenyl)-2-carboxyphenol: Similar structure but with a carboxylic acid group instead of a formyl group.

    6-(3-t-Butylsulfamoylphenyl)-2-nitrophenol: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

6-(3-t-Butylsulfamoylphenyl)-2-formylphenol is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a candidate for various scientific research applications.

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